N-[2-(3,4-dimethoxyphenyl)ethyl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine N-[2-(3,4-dimethoxyphenyl)ethyl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Brand Name: Vulcanchem
CAS No.: 896840-60-1
VCID: VC4265954
InChI: InChI=1S/C22H25N5O2/c1-13-10-14(2)24-21-20(13)22-25-15(3)11-19(27(22)26-21)23-9-8-16-6-7-17(28-4)18(12-16)29-5/h6-7,10-12,23H,8-9H2,1-5H3
SMILES: CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NCCC4=CC(=C(C=C4)OC)OC)C
Molecular Formula: C22H25N5O2
Molecular Weight: 391.475

N-[2-(3,4-dimethoxyphenyl)ethyl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine

CAS No.: 896840-60-1

Cat. No.: VC4265954

Molecular Formula: C22H25N5O2

Molecular Weight: 391.475

* For research use only. Not for human or veterinary use.

N-[2-(3,4-dimethoxyphenyl)ethyl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine - 896840-60-1

Specification

CAS No. 896840-60-1
Molecular Formula C22H25N5O2
Molecular Weight 391.475
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Standard InChI InChI=1S/C22H25N5O2/c1-13-10-14(2)24-21-20(13)22-25-15(3)11-19(27(22)26-21)23-9-8-16-6-7-17(28-4)18(12-16)29-5/h6-7,10-12,23H,8-9H2,1-5H3
Standard InChI Key CHIYFQYONZOMDR-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NCCC4=CC(=C(C=C4)OC)OC)C

Introduction

N-[2-(3,4-dimethoxyphenyl)ethyl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is a complex organic compound belonging to the class of heterocyclic molecules. It features a unique tetrazatricyclo structure, which is of significant interest in medicinal chemistry due to its potential biological activity. This compound is explored for its pharmacological properties, particularly in cancer treatment and other therapeutic areas.

Synthesis Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine involves advanced organic chemistry techniques. These methods typically start from readily available starting materials and may involve several steps, including reactions with amines, aldehydes, and catalysts to facilitate the formation of the desired product.

Biological Activity and Potential Applications

This compound is being researched for its potential applications in cancer treatment and other therapeutic areas. Its unique structure suggests it could interact with biological targets in ways that inhibit cell growth and proliferation, similar to other heterocyclic compounds that have shown anticancer properties.

Spectroscopic Data

Spectroscopic MethodDescription
1H NMRUsed to confirm the structure by analyzing hydrogen atom environments.
13C NMRProvides information on carbon atom environments, further confirming the structure.
LC-MSLiquid chromatography-mass spectrometry is used to determine the molecular weight and purity of the compound.

Biological Activity

Biological ActivityDescription
Anticancer PotentialThe compound may inhibit cell proliferation and induce apoptosis in cancer cells, similar to other heterocyclic compounds.
Mechanism of ActionPotential interaction with biological targets to inhibit cell growth pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator